4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Overview
Description
4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with the molecular formula C27H26N2O6. It is known for its unique structure, which includes both benzyloxy and fluorenylmethoxycarbonyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxy and fluorenylmethoxycarbonyl groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 4-[(Benzyloxy)methyl]amino-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Uniqueness
The uniqueness of this compound lies in its dual protective groups, which allow for selective reactions and modifications. This makes it a versatile compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(phenylmethoxyamino)pentanoic acid |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)15-14-24(26(32)29-35-16-18-8-2-1-3-9-18)28-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,33)(H,29,32)(H,30,31) |
InChI Key |
WJMAQAXNTXNKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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